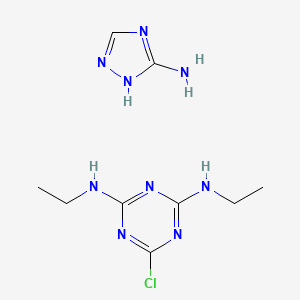
Amazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amazine is a synthetic organic compound known for its unique chemical properties and wide range of applications in various scientific fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Amazine can be synthesized through several methods, including:
From Nitriles: One common method involves the reaction of nitriles with ammonia or amines under high pressure and temperature conditions.
From Amides: Another method includes the conversion of amides to amidines using dehydrating agents such as phosphorus oxychloride.
From Carbodiimides: this compound can also be prepared by reacting carbodiimides with amines in the presence of catalysts.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving the above-mentioned methods. The process often includes purification steps such as crystallization and distillation to ensure high purity and yield.
化学反応の分析
Types of Reactions: Amazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Amazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other functional materials.
作用機序
The mechanism by which Amazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various downstream effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.
類似化合物との比較
Amazine can be compared with other similar compounds, such as:
Amidines: Similar in structure but differ in their reactivity and applications.
Amides: While both contain nitrogen, amides are less reactive compared to this compound.
Carbodiimides: Share some synthetic routes with this compound but have distinct chemical properties and uses.
Uniqueness: this compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields. Its stability and reactivity make it a valuable compound for both research and industrial purposes.
By understanding the preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can better utilize this compound in their work and explore its full potential.
特性
CAS番号 |
8015-25-6 |
|---|---|
分子式 |
C9H16ClN9 |
分子量 |
285.74 g/mol |
IUPAC名 |
6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C7H12ClN5.C2H4N4/c1-3-9-6-11-5(8)12-7(13-6)10-4-2;3-2-4-1-5-6-2/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H,(H3,3,4,5,6) |
InChIキー |
QRRLMJRIOPVBCX-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)Cl)NCC.C1=NNC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


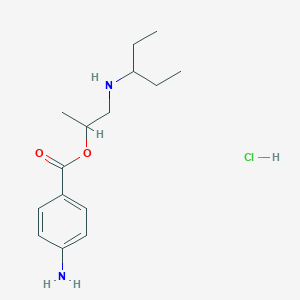
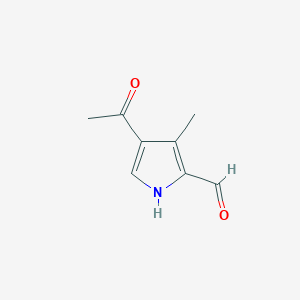
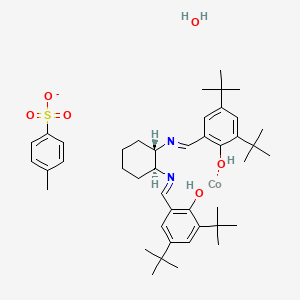

![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
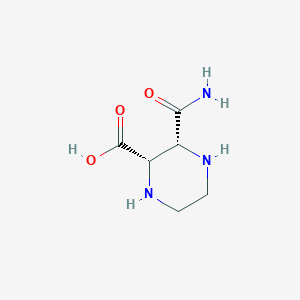
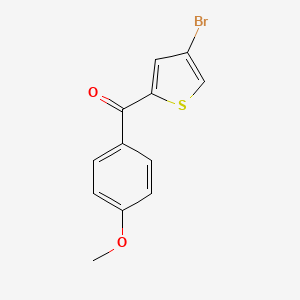
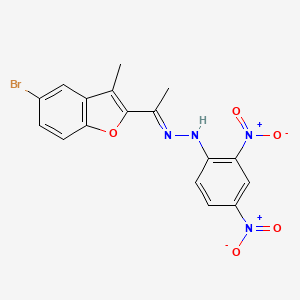
![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
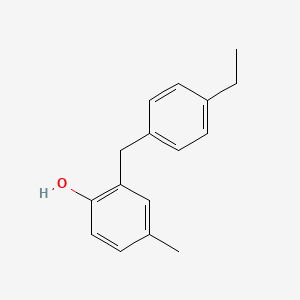
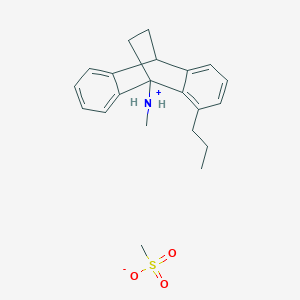
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
